molecular formula C6H11NO2 B14894273 (4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one

(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one

Cat. No.: B14894273
M. Wt: 129.16 g/mol
InChI Key: GAKLQRBRDOPYMQ-WHFBIAKZSA-N
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Description

(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidinone ring structure, which is a five-membered lactam containing both nitrogen and oxygen atoms. The presence of chiral centers at the 4th and 5th positions adds to its complexity and potential for stereospecific interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a 4,5-dihydroxy-2-pyrrolidinone derivative, using selective reducing agents like L-Selectride at low temperatures . The reaction conditions are carefully controlled to maintain the stereochemistry and yield high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one is unique due to its specific combination of a pyrrolidinone ring, ethyl group, and hydroxyl group, along with its chiral centers. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4S,5S)-5-ethyl-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-2-4-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m0/s1

InChI Key

GAKLQRBRDOPYMQ-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H]1[C@H](CC(=O)N1)O

Canonical SMILES

CCC1C(CC(=O)N1)O

Origin of Product

United States

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